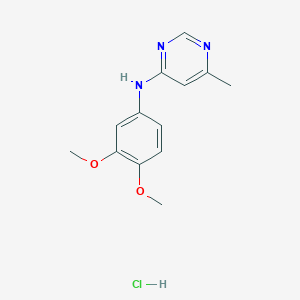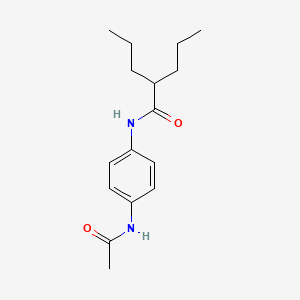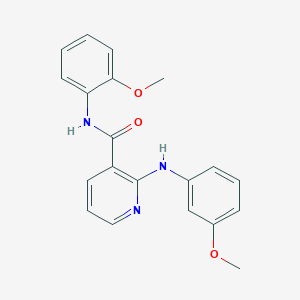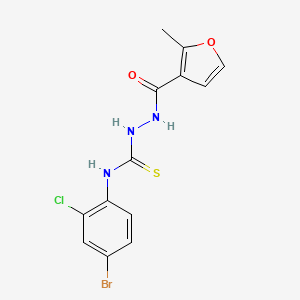![molecular formula C26H24N4O2 B4838282 2-METHYL-4-{4-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE](/img/structure/B4838282.png)
2-METHYL-4-{4-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE
Descripción general
Descripción
2-METHYL-4-{4-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE is a complex organic compound with a molecular formula of C26H24N4O2 . This compound is known for its unique structure, which includes a phthalazinone core and a phenylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-{4-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE involves multiple steps, including condensation reactions, Mannich reactions, and cyclocondensation processes. These methods typically use secondary amines, formaldehyde, acrylonitrile, and other reagents to introduce desired functional groups or structural changes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-METHYL-4-{4-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, secondary amines, acrylonitrile, and various oxidizing and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures, pH levels, and reaction times.
Major Products Formed
Aplicaciones Científicas De Investigación
2-METHYL-4-{4-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-METHYL-4-{4-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . This inhibition can enhance cognitive function and is being investigated for its potential use in treating Alzheimer’s disease.
Comparación Con Compuestos Similares
Similar Compounds
2-METHYL-2-(4-PHENYLPIPERAZINO)PROPANENITRILE: Another compound with a phenylpiperazine moiety, known for its biological activities.
2-METHYL-4-{4-[(4-METHYL-1-PIPERAZINYL)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE: A derivative with a similar structure but different functional groups.
Uniqueness
2-METHYL-4-{4-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE is unique due to its specific combination of a phthalazinone core and a phenylpiperazine moiety. This structure imparts distinct biological activities and potential therapeutic applications, particularly in the field of neurology .
Propiedades
IUPAC Name |
2-methyl-4-[4-(4-phenylpiperazine-1-carbonyl)phenyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-28-26(32)23-10-6-5-9-22(23)24(27-28)19-11-13-20(14-12-19)25(31)30-17-15-29(16-18-30)21-7-3-2-4-8-21/h2-14H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYLJKFVTOZVJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(4-chloro-2-methylphenoxy)butyl]azepane](/img/structure/B4838230.png)



![N-(4-butylphenyl)-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4838254.png)

![N-{4-[({2-[methyl(phenyl)amino]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4838269.png)
![2-[2-bromo-4-[(E)-[1-(4-hydroxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4838275.png)
![ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4838289.png)


